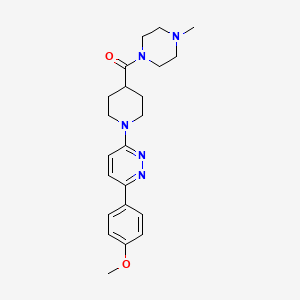
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C16H16N2O3S2 and its molecular weight is 348.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide derivatives have been investigated for their potential anticancer activity. For instance, a study by González-Álvarez et al. (2013) focused on mixed-ligand copper(II)-sulfonamide complexes, revealing their efficacy in DNA binding, cleavage, and inducing apoptosis in human tumor cells (González-Álvarez et al., 2013). Another research by Abbassi et al. (2014) synthesized N‐[6‐indazolyl]arylsulfonamides demonstrating significant antiproliferative activity against human tumor cell lines (Abbassi et al., 2014).
Enhancement of Physical Work Capacity
A study by Tsoublava et al. (2015) synthesized new derivatives of 2-animo-6-ethoxybenzothiazole and tested them on mice for their effect on physical work capacity. The study found that certain compounds significantly enhanced physical performance (Tsoublava et al., 2015).
Antidiabetic Activity
In the field of diabetes research, Moreno-Díaz et al. (2008) evaluated N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives for their in vivo antidiabetic activity, finding significant lowering of plasma glucose levels in a non-insulin-dependent diabetes mellitus rat model (Moreno-Díaz et al., 2008).
Photodynamic Therapy Applications
The compound has also found applications in photodynamic therapy, as demonstrated by Pişkin et al. (2020). They synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, indicating potential for cancer treatment (Pişkin et al., 2020).
Antibacterial and Lipoxygenase Inhibition
Research by Abbasi et al. (2017) synthesized sulfonamides bearing 1,4-benzodioxin rings, exhibiting notable antibacterial potential and lipoxygenase inhibition, suggesting their use as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
Environmental Analysis
A study by Speltini et al. (2016) developed a procedure for extracting benzothiazoles and benzenesulfonamides from soil samples, using microwave-assisted extraction and high-performance liquid chromatography for environmental analysis (Speltini et al., 2016).
Antimicrobial Activity
In the field of antimicrobial research, Patel and Agravat (2009) synthesized pyridine derivatives, including benzothiazoles, showing considerable antibacterial activity (Patel & Agravat, 2009).
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-3-21-12-6-9-14-15(10-12)22-16(17-14)18-23(19,20)13-7-4-11(2)5-8-13/h4-10H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGOZXKEYZZVKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2480267.png)


![N-(4-methoxybenzyl)-4-oxo-4-(4-[1,3]thiazolo[5,4-b]pyridin-2-yl-1,4-diazepan-1-yl)butanamide](/img/structure/B2480275.png)
![N-[2-(1,3-Dihydroisoindol-2-yl)ethyl]prop-2-enamide](/img/structure/B2480276.png)

![6,7-Dithiaspiro[3.4]octan-2-one](/img/structure/B2480278.png)


![2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2480282.png)

![2-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2480286.png)

![N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2480288.png)
